molecular formula C23H20N2O3S B2418798 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide CAS No. 684232-46-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide

Cat. No.: B2418798
CAS No.: 684232-46-0
M. Wt: 404.48
InChI Key: SJIQBXJPVCQJCX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an isopropoxybenzamide structure.

Biochemical Analysis

Biochemical Properties

The benzothiazole ring in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells . They have also been shown to decrease the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and hinder cell migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the COX enzymes, thereby suppressing the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, the excited state intramolecular proton transfer (ESIPT) reaction of certain benzothiazole derivatives has been found to be gradually inhibited by increasing solvent polarity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, certain benzothiazole derivatives have been found to exhibit antidepressant and anticonvulsant effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, benzothiazole derivatives have been found to inhibit the COX enzymes, thereby affecting the metabolic pathway of arachidonic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. For instance, certain benzothiazole derivatives have been found to be transported into HeLa cells and SH-SY5Y neuroblastoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with phenolic compounds. One common method includes the reaction of 2-amino benzothiazole with 4-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzothiazole derivatives from reduction, and various substituted benzothiazole and phenyl derivatives from substitution reactions .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, contributing to its anti-inflammatory and anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl and isopropoxybenzamide moieties contribute to its enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14(2)28-17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)29-23/h3-14,26H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIQBXJPVCQJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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